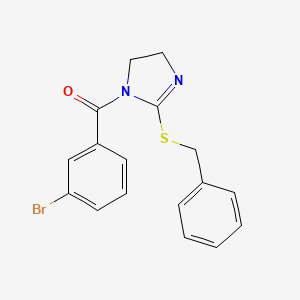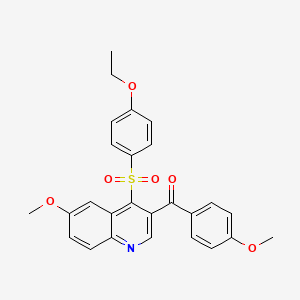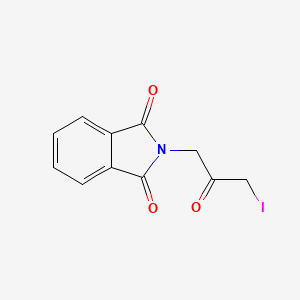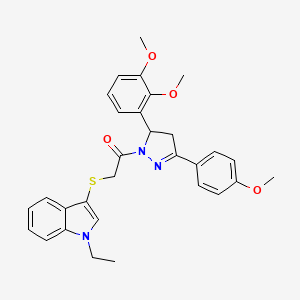![molecular formula C7H10O B2555151 1-Methylbicyclo[2.1.1]hexan-2-one CAS No. 20609-40-9](/img/structure/B2555151.png)
1-Methylbicyclo[2.1.1]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbicyclo[2.1.1]hexan-2-one is a compound that falls within the class of bicyclic ketones. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related bicyclic compounds. These insights can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of bicyclic compounds often involves stereoselective methods to achieve the desired configuration. For example, the synthesis of C4α- and C4β-methyl-substituted analogues of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate demonstrates the use of facial selectivity to introduce substituents in a controlled manner . Similarly, the synthesis of 3-beta fluoro derivative of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid using the Corey-Link methodology indicates the precision required in creating stereogenic centers . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often complex due to the presence of multiple chiral centers and ring strains. The crystal and molecular structure of a related compound, (1a,4β,5a)-1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]hexan-2-one, was determined using X-ray analysis, which is a powerful tool for establishing stereochemistry . Conformational analysis of exo- and endo-2-methylbicyclo[3.1.0]hexan-3-ones revealed boat-like sofa conformations, which could be similar to the conformation of this compound .
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions, including isomerization and ring opening. For instance, hexamethylbicyclo[2.2.0]hexanes were shown to undergo skeletal inversion and ring opening at elevated temperatures . The reactivity of such compounds is often discussed in terms of intermediates and the stability of transition states, which would be relevant for understanding the reactivity of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic ketones are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For example, the synthesis of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one demonstrates the importance of chirality in the physical properties of bicyclic ketones . The study of circular dichroism of methylbicyclo[3.1.0]hexan-3-ones provides insights into the optical properties, which are also relevant for this compound .
Applications De Recherche Scientifique
Hydrogen Atom Abstraction Studies
Research by Srinivasan and Sonntag (1969) explored the abstraction of hydrogen atoms from bicyclo[2.1.1]hexane by methyl radicals and chlorine atoms. They used photolysis of acetone as a source of methyl radicals to study this reaction. This study revealed an activation energy of 10.3 kcal/mole for the abstraction process and provided insights into the reaction rates and mechanisms in such hydrocarbon structures (Srinivasan & Sonntag, 1969).
Conformation and Circular Dichroism Analysis
Lightner et al. (1985) conducted a conformational analysis of certain methylbicyclohexanes, which are closely related to 1-Methylbicyclo[2.1.1]hexan-2-one. Their study, using circular dichroism (CD) spectra and molecular mechanics calculations, provided valuable data for understanding the conformational properties of these compounds (Lightner et al., 1985).
Ionic Hydrogenation and Stereochemistry
Khotimskaya et al. (1972) investigated the ionic hydrogenation of compounds including 1-methylbicyclo[3.1.0]hexane. They found that this process results in the formation of substituted cycloalkanes, providing insights into the stereochemistry of these reactions (Khotimskaya et al., 1972).
Crystal and Molecular Structure Studies
Adembri et al. (1984) studied the crystal and molecular structure of 1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]Hexan-2-one, a compound structurally similar to this compound. Their research provided insights into the stereochemistry of these molecules, which is crucial for understanding their chemical behavior (Adembri et al., 1984).
Solvolytic Conditions and Rearrangement Studies
Research by Della, Elsey, and Skouroumounis (1990) on the rearrangement of substituted Bicyclo[2.1.1]hex-2-yl Mesylates under solvolytic conditions adds to the understanding of how this compound and related compounds behave under certain chemical conditions. This research provides valuable insights into the reaction kinetics and rearrangement mechanisms of these compounds (Della, Elsey & Skouroumounis, 1990).
Mécanisme D'action
Target of Action
It’s known that bicyclo[211]hexanes, the class of compounds to which 1-Methylbicyclo[211]hexan-2-one belongs, are incorporated in newly developed bio-active compounds .
Mode of Action
It’s known that the bicyclo[211]hexane structure can be used to access new building blocks via [2+2] cycloaddition .
Biochemical Pathways
The bicyclo[211]hexane structure is known to open the gate to sp3-rich new chemical space .
Safety and Hazards
The safety information for 1-Methylbicyclo[2.1.1]hexan-2-one includes several hazard statements: H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Orientations Futures
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules opens the gate to sp3-rich new chemical space . This suggests that there is potential for further exploration and development in this area.
Propriétés
IUPAC Name |
1-methylbicyclo[2.1.1]hexan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7-3-5(4-7)2-6(7)8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNTUFGESKFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)
